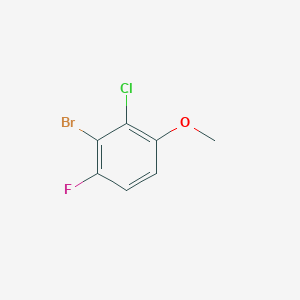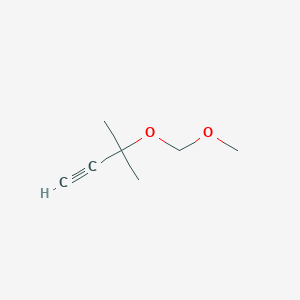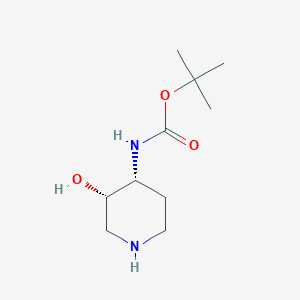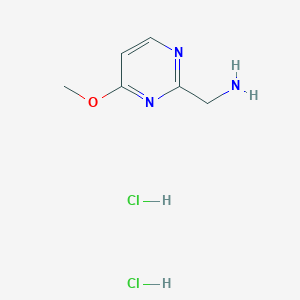![molecular formula C7H14ClNO B3110220 (1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride CAS No. 1788041-50-8](/img/structure/B3110220.png)
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride
Übersicht
Beschreibung
(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol hydrochloride, also known as cocaine hydrochloride, is a powerful stimulant drug that is derived from the leaves of the coca plant. It is a highly addictive substance that has been used for both medicinal and recreational purposes. In recent years, there has been a significant amount of scientific research conducted on cocaine hydrochloride, focusing on its synthesis, mechanism of action, and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis Techniques : The compound has been synthesized and characterized using various spectroscopic methods, including NMR and HRMS. For instance, Wu et al. (2015) synthesized a related compound, characterized it using 1H and 13C NMR, and HRMS spectroscopy, and investigated its molecular configuration using X-ray crystallography (Wu, Guo, Zhang, & Xia, 2015).
- Structural Studies : Structural studies of derivatives of the compound have been performed using NMR spectroscopy and X-ray crystallography. For example, Fernández et al. (1999) synthesized a series of esters derived from similar compounds and studied them by NMR spectroscopy and X-ray diffraction (Fernández et al., 1999).
Chemical Reactions and Properties
- Enantioselective Syntheses : Mao et al. (2014) presented a novel approach to hydroxylated 8-azabicyclo[3,2,1]octan-3-ones, demonstrating the flexibility of this chemical structure in the synthesis of various compounds (Mao, Huang, Gao, Wang, & Huang, 2014).
- Catalysis in Alcohol Oxidation : Toda et al. (2023) reported that derivatives of 8-azabicyclo[3.2.1]octan-8-ol, including ABOOL, can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, highlighting the compound's potential in catalytic processes (Toda et al., 2023).
Crystallographic Analysis
- Crystal Structure Analysis : Yang et al. (2008) performed a crystallographic study of a related compound, revealing details about the compound's conformation and structure (Yang, Zhu, Niu, Chen, & Lu, 2008).
Eigenschaften
IUPAC Name |
(1R,5S,6S)-8-azabicyclo[3.2.1]octan-6-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-4-5-2-1-3-6(7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIAGJIMKQZEP-NLRFIBDTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C(C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]([C@H](C1)N2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl (E)-3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]acrylate](/img/structure/B3110196.png)





